1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide
CAS No.: 2034361-00-5
Cat. No.: VC7399260
Molecular Formula: C18H18N6OS
Molecular Weight: 366.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034361-00-5 |
|---|---|
| Molecular Formula | C18H18N6OS |
| Molecular Weight | 366.44 |
| IUPAC Name | N-(3-methylsulfanylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H18N6OS/c1-26-15-5-2-4-14(8-15)22-18(25)13-10-23(11-13)16-9-17(20-12-19-16)24-7-3-6-21-24/h2-9,12-13H,10-11H2,1H3,(H,22,25) |
| Standard InChI Key | IIQZTZYTVXZRBM-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Introduction
Synthesis and Chemical Reactions
The synthesis of such complex heterocyclic compounds typically involves multi-step organic reactions. Common methods include the use of reagents like phosphorus oxychloride for chlorination steps and various amines for forming amide bonds. Reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity .
Potential Applications in Medicinal Chemistry
Compounds with similar structures have shown promise in drug development, particularly in targeting diseases like cancer or infectious diseases. Their unique composition allows them to interact selectively with biological macromolecules, potentially leading to therapeutic effects .
Data Table: Comparison of Similar Compounds
Research Findings and Future Directions
While specific research findings on 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide are not available, compounds with similar structures have shown promising biological activity. Future research should focus on synthesizing and characterizing this compound to explore its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume